1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1h-pyrazol-4-ylamine
Overview
Description
“(1-BOC-Piperidin-4-yl)acetic acid” is a chemical compound with the molecular formula C12H20NO4 . It is a crystalline powder that is white to off-white in color .
Molecular Structure Analysis
The IUPAC name for this compound is “2- {1- [ (tert-butoxy)carbonyl]piperidin-4-yl}acetate” and its SMILES representation is "CC © ©OC (=O)N1CCC (CC ( [O-])=O)CC1" .
Physical and Chemical Properties Analysis
This compound has a melting point range of 96°C to 102°C . Its InChI Key is ZXFLMSIMHISJFV-UHFFFAOYSA-M .
Scientific Research Applications
Synthesis of Enantiomerically Pure Piperidin-2,4-diones
Research by Kuznetsov et al. (2014) explores the diastereoselective allylation of pyrazol-4-yl derived imines, leading to the synthesis of enantiomerically pure 6-(pyrazol-4-yl)-piperidin-2,4-diones. This synthesis involves the conversion of diastereomeric homoallylsulfinamides into N-Boc-homoallylamines, which are then used to synthesize these piperidin-2,4-diones (Kuznetsov et al., 2014).
Synthesis of Potential PET Ligands for CB1 Receptors
Kumar et al. (2004) reported the synthesis of a compound structurally related to 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1h-pyrazol-4-ylamine, aimed at developing a potential PET imaging agent for CB1 receptors. This research outlines the process of synthesizing and evaluating these compounds for their potential in positron emission tomography (PET) imaging (Kumar et al., 2004).
Safety and Hazards
This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, washing with plenty of soap and water if it comes into contact with skin, and removing to fresh air and keeping comfortable for breathing if inhaled .
Properties
IUPAC Name |
tert-butyl 4-[2-(4-aminopyrazol-1-yl)ethyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-15(2,3)21-14(20)18-7-4-12(5-8-18)6-9-19-11-13(16)10-17-19/h10-12H,4-9,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGLPIAOJMENJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCN2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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